molecular formula C12H12Br2O3 B8080219 Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B8080219
M. Wt: 364.03 g/mol
InChI Key: PLLRZCLMJBMXHF-UHFFFAOYSA-N
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Description

Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a halogenated tetrahydronaphthalene derivative featuring a complex substitution pattern. Its structure includes a partially hydrogenated naphthalene core with two bromine atoms at positions 1 and 3, a hydroxyl group at position 4, and a methyl ester at position 2. This compound’s structural complexity makes it a subject of interest in synthetic organic chemistry, particularly in studies exploring regioselective substitution and steric effects in polycyclic systems.

Properties

IUPAC Name

methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O3/c1-17-12(16)8-9(13)6-4-2-3-5-7(6)11(15)10(8)14/h15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLRZCLMJBMXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(CCCC2)C(=C1Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing features are its bromine substituents and hydroxyl-ester combination . Below is a comparison with structurally related tetrahydronaphthalene derivatives:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate Br (1,3), OH (4), COOCH₃ (2) Brominated, hydroxyl, ester ~374.0 (calculated) Synthetic intermediate; halogenation studies
Ethyl 3-Hydroxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate OH (3), COOEt (2), O (5) Hydroxyl, ester, ketone 220.2 (HRMS confirmed) High-yield synthesis (95%); oxidation studies
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide Br (2), CONMePh Brominated, amide 280.2 (C₁₃H₁₄NOBr) Melting point: 102–103.5°C; synthetic intermediate
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate NH₂ (8), COOCH₃ (2) Amino, ester ~219.3 (calculated) Discontinued; potential bioactive scaffold

Key Observations :

  • Bromine vs. Amino Groups: Bromine increases molecular weight and electronegativity compared to amino analogs, enhancing reactivity in electrophilic substitutions but reducing solubility in polar solvents .
  • Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound enables hydrogen bonding, unlike the ketone in the ethyl ester derivative , which may affect crystallization behavior.
Physicochemical Properties
  • Melting Points: Brominated derivatives (e.g., 102–103.5°C in ) generally exhibit higher melting points than hydroxylated or amino analogs due to stronger intermolecular forces.
  • Solubility: The target compound’s bromine and hydroxyl groups create a balance between polar and nonpolar solubility, whereas the ethyl ester derivative is more soluble in organic solvents due to its ketone group.
Pharmacological and Industrial Relevance
  • Pharmacopeial Standards : While the target compound lacks direct pharmacopeial data, tetrahydronaphthalene carboxamides and nitriles are subject to sterility and pH testing, suggesting regulatory considerations for bioactive analogs.
  • Lumping Strategy : Compounds with similar backbones (e.g., tetrahydronaphthalene cores) may be grouped in computational models, though bromine and hydroxyl substituents would necessitate distinct reaction pathways.

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